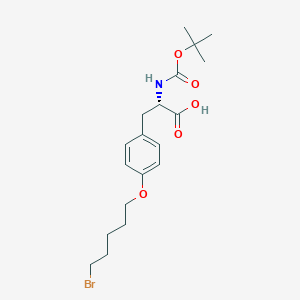
N-Boc-O-(5-bromopentyl)-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-O-(5-bromopentyl)-L-tyrosine is a synthetic derivative of the amino acid tyrosine It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 5-bromopentyl group attached to the oxygen atom of the tyrosine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-(5-bromopentyl)-L-tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation of the Hydroxyl Group: The hydroxyl group of the protected tyrosine is then alkylated with 5-bromopentyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-O-(5-bromopentyl)-L-tyrosine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromopentyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: The major products are new derivatives of this compound with different substituents replacing the bromine atom.
Deprotection Reactions: The major product is the free amine form of O-(5-bromopentyl)-L-tyrosine.
Applications De Recherche Scientifique
N-Boc-O-(5-bromopentyl)-L-tyrosine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics, where the Boc group serves as a temporary protecting group for the amino functionality.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of tyrosine-based inhibitors or modulators of biological pathways.
Bioconjugation: The 5-bromopentyl group allows for further functionalization, making it useful in bioconjugation strategies to attach biomolecules or probes to peptides or proteins.
Mécanisme D'action
The mechanism of action of N-Boc-O-(5-bromopentyl)-L-tyrosine depends on its specific application. In peptide synthesis, the Boc group protects the amino group during coupling reactions and is later removed to reveal the free amine. In medicinal chemistry, the compound’s biological activity would depend on the nature of the substituents and the target proteins or enzymes it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-L-tyrosine: This compound lacks the 5-bromopentyl group and is commonly used in peptide synthesis.
O-(5-bromopentyl)-L-tyrosine: This compound lacks the Boc protecting group and can be used in different synthetic applications.
Uniqueness
N-Boc-O-(5-bromopentyl)-L-tyrosine is unique due to the presence of both the Boc protecting group and the 5-bromopentyl group. This dual functionality allows for selective reactions at different sites, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C19H28BrNO5 |
|---|---|
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
(2S)-3-[4-(5-bromopentoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C19H28BrNO5/c1-19(2,3)26-18(24)21-16(17(22)23)13-14-7-9-15(10-8-14)25-12-6-4-5-11-20/h7-10,16H,4-6,11-13H2,1-3H3,(H,21,24)(H,22,23)/t16-/m0/s1 |
Clé InChI |
FKGBJKBBTRGJQD-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCCBr)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCCCBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



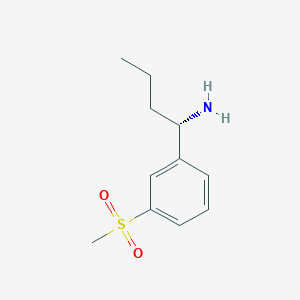
![1-((Benzyloxy)carbonyl)-7-(tert-butoxycarbonyl)-1,7-diazaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B15234968.png)
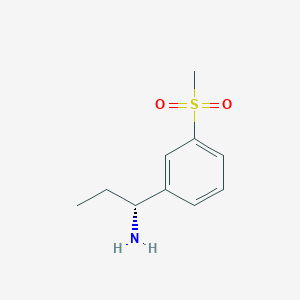
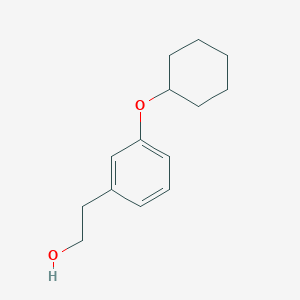
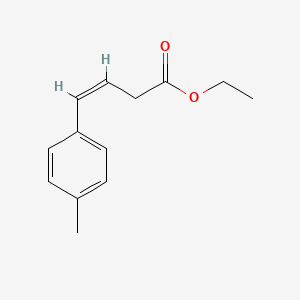
![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)
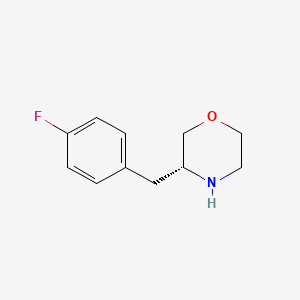
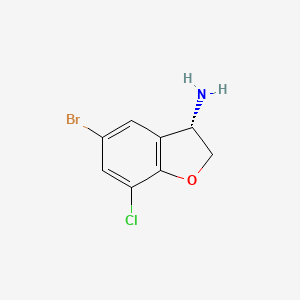
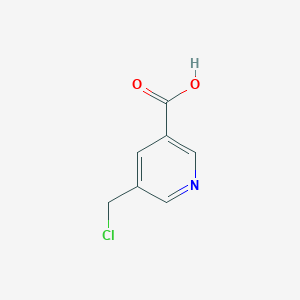

![(2S,4r,5R)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15235046.png)
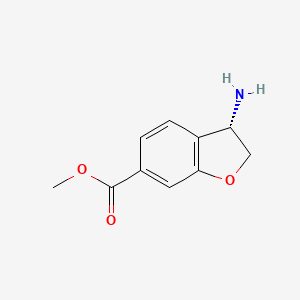
![3-Cyano-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzamide](/img/structure/B15235055.png)
